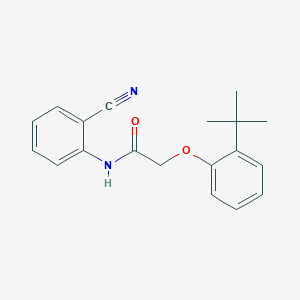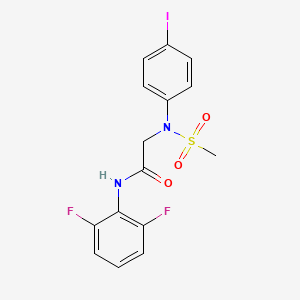
N~1~-(2,6-difluorophenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide
Vue d'ensemble
Description
N~1~-(2,6-difluorophenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as DFIG, is a chemical compound that has been extensively studied for its potential applications in scientific research. DFIG is a potent inhibitor of a specific protein, which makes it a valuable tool for studying the function of that protein in various biological processes.
Mécanisme D'action
N~1~-(2,6-difluorophenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide works by inhibiting a specific protein called glycogen synthase kinase-3 (GSK-3). GSK-3 is involved in a variety of biological processes, including cell growth and differentiation, inflammation, and neuronal function. By inhibiting GSK-3, N~1~-(2,6-difluorophenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide can alter these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N~1~-(2,6-difluorophenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide are largely related to its inhibition of GSK-3. Inhibition of GSK-3 has been shown to affect a variety of cellular processes, including glucose metabolism, protein synthesis, and cell survival. Additionally, N~1~-(2,6-difluorophenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to reduce inflammation and oxidative stress in animal models, which may contribute to its potential therapeutic benefits.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N~1~-(2,6-difluorophenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide is its specificity for GSK-3, which makes it a valuable tool for studying the function of this protein in various biological processes. Additionally, N~1~-(2,6-difluorophenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to be effective in animal models of various diseases, indicating its potential as a therapeutic agent. However, one limitation of N~1~-(2,6-difluorophenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide is its relatively short half-life, which may limit its usefulness in certain experimental settings.
Orientations Futures
There are several future directions for research on N~1~-(2,6-difluorophenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide. One area of interest is the development of more potent and selective GSK-3 inhibitors, which may have even greater therapeutic potential. Additionally, further studies are needed to fully understand the mechanisms by which N~1~-(2,6-difluorophenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide exerts its effects on cellular processes. Finally, clinical trials are needed to determine the safety and efficacy of N~1~-(2,6-difluorophenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide as a potential therapeutic agent for various diseases.
Applications De Recherche Scientifique
N~1~-(2,6-difluorophenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide has been used in a variety of scientific research applications, including the study of cancer, inflammation, and neurodegenerative diseases. In cancer research, N~1~-(2,6-difluorophenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to inhibit the growth of certain types of cancer cells, making it a potential candidate for the development of new cancer treatments. Inflammation is another area of research where N~1~-(2,6-difluorophenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide has shown promise, as it has been shown to reduce inflammation in animal models of various diseases. Finally, N~1~-(2,6-difluorophenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide has also been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-(2,6-difluorophenyl)-2-(4-iodo-N-methylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2IN2O3S/c1-24(22,23)20(11-7-5-10(18)6-8-11)9-14(21)19-15-12(16)3-2-4-13(15)17/h2-8H,9H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXMKWPMJZQRMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=C(C=CC=C1F)F)C2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2IN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3-dichloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B4667922.png)
![N-{3-[(cyclopropylamino)carbonyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4667937.png)
![2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]-N-propylhydrazinecarbothioamide](/img/structure/B4667944.png)
![3-[chloro(difluoro)methyl]-6-(2,4-difluorophenyl)-7-{[5-(4-nitrophenyl)-2-furyl]methylene}-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B4667951.png)
![N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N'-(3-nitrophenyl)thiourea](/img/structure/B4667960.png)
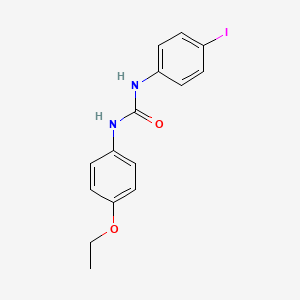
![2-({N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}amino)benzamide](/img/structure/B4668005.png)
![N-(4-acetylphenyl)-4-{[(6-nitro-1,3-benzothiazol-2-yl)thio]methyl}benzamide](/img/structure/B4668007.png)

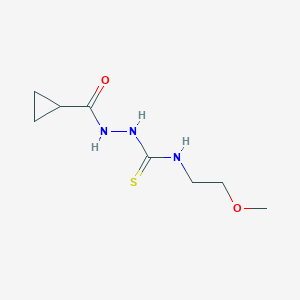

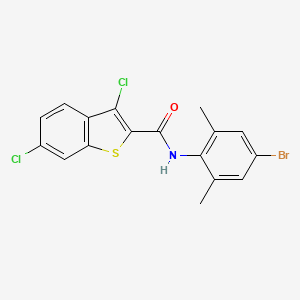
![N-[3-(2,4-dichlorophenyl)-2-propen-1-ylidene]-2-(3-iodophenyl)-1,3-benzoxazol-5-amine](/img/structure/B4668032.png)
